![molecular formula C13H24N2O4 B7637945 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid, also known as Boc-DMPA, is a chemical compound that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is a white to off-white powder that is soluble in organic solvents such as methanol and dichloromethane. Boc-DMPA is a derivative of piperidine and has a molecular formula of C15H27N2O4.
Wirkmechanismus
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid does not have any specific mechanism of action as it is used primarily as a building block for peptide synthesis. However, it plays a crucial role in protecting the amino group of the piperidine ring during SPPS, which allows for the synthesis of longer and more complex peptides and proteins.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects as it is not used for therapeutic purposes. However, it is essential for the synthesis of various peptides and proteins that have biological activities and functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid in peptide synthesis is its ease of removal under mild acidic conditions. This allows for the synthesis of longer and more complex peptides and proteins without damaging the peptide backbone. Additionally, this compound is relatively stable, which makes it easy to handle and store.
One of the limitations of using this compound is its relatively high cost compared to other protecting groups. Additionally, this compound can be difficult to remove completely from the peptide chain, which can lead to impurities and reduced yields.
Zukünftige Richtungen
There are several future directions for the use of 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid in scientific research. One potential area is the synthesis of modified peptides and proteins that have enhanced biological activities and functions. Another area is the development of new protecting groups that can be used in conjunction with this compound to improve the efficiency and yield of peptide synthesis. Additionally, this compound can be used in the synthesis of peptide-based drugs and therapeutics that have potential applications in various fields such as cancer treatment and immunotherapy.
In conclusion, this compound is a critical building block for the synthesis of various peptides and proteins in scientific research. It has several advantages and limitations for lab experiments and has potential future directions in the development of modified peptides and proteins and peptide-based drugs and therapeutics.
Synthesemethoden
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be synthesized using various methods, but the most common one is the reaction between piperidine and tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to yield this compound. The purity of the final product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of the piperidine ring. This compound can be easily removed from the peptide chain using mild acidic conditions, which makes it a popular choice for peptide synthesis.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)15-8-6-13(7-9-15,10(16)17)14(4)5/h6-9H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUWMCKCMABXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.